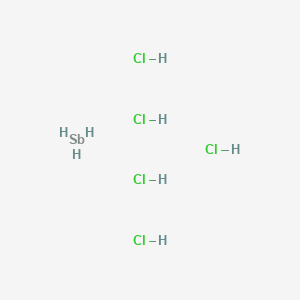
Stibane;pentahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Stibane;pentahydrochloride can be synthesized through the reaction of antimony trioxide (Sb₂O₃) with lithium aluminum hydride (LiAlH₄) in an inert atmosphere. The reaction proceeds as follows: [ 2 \text{Sb}_2\text{O}_3 + 3 \text{LiAlH}_4 \rightarrow 4 \text{SbH}_3 + 1.5 \text{Li}_2\text{O} + 1.5 \text{Al}_2\text{O}_3 ] Alternatively, stibane can be produced by reacting antimony trichloride (SbCl₃) with sodium borohydride (NaBH₄): [ 4 \text{SbCl}_3 + 3 \text{NaBH}_4 \rightarrow 4 \text{SbH}_3 + 3 \text{NaCl} + 3 \text{BCl}_3 ]
Industrial Production Methods
Industrial production of this compound typically involves the reduction of antimony compounds with hydrogen gas in the presence of a catalyst. The process requires careful control of temperature and pressure to ensure the safe handling of the highly toxic and flammable stibane gas.
化学反応の分析
Types of Reactions
Stibane;pentahydrochloride undergoes various chemical reactions, including:
Oxidation: Stibane is readily oxidized by oxygen or air to form antimony trioxide (Sb₂O₃) and water. [ 2 \text{SbH}_3 + 3 \text{O}_2 \rightarrow \text{Sb}_2\text{O}_3 + 3 \text{H}_2\text{O} ]
Decomposition: Stibane decomposes at elevated temperatures to produce antimony and hydrogen gas. [ 2 \text{SbH}_3 \rightarrow 3 \text{H}_2 + 2 \text{Sb} ]
Substitution: Stibane can undergo substitution reactions with various reagents to form stibanyl derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxygen, hydrogen, and various halides. Reactions are typically carried out under controlled conditions to prevent the release of toxic gases.
Major Products
The major products formed from the reactions of this compound include antimony trioxide, hydrogen gas, and various stibanyl derivatives.
科学的研究の応用
Stibane;pentahydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of stibanyl compounds and other organometallic derivatives.
Biology: Investigated for its potential use in biological assays and as a tool for studying antimony metabolism.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Utilized in the production of semiconductors and other electronic materials.
作用機序
The mechanism of action of stibane;pentahydrochloride involves its interaction with sulfhydryl groups in enzymes and proteins. This interaction can inhibit enzyme activity and disrupt cellular processes. The compound’s toxicity is primarily due to its ability to interfere with tissue respiration and other vital functions.
類似化合物との比較
Stibane;pentahydrochloride can be compared to other pnictogen hydrides, such as:
Ammonia (NH₃): A lighter analogue of stibane with similar pyramidal molecular geometry.
Phosphine (PH₃): Another pnictogen hydride with similar chemical properties but lower toxicity.
Arsine (AsH₃): A heavier analogue of stibane with comparable toxicity and reactivity.
This compound is unique due to its specific reactivity and applications in various fields, distinguishing it from other similar compounds.
特性
分子式 |
Cl5H8Sb |
|---|---|
分子量 |
307.1 g/mol |
IUPAC名 |
stibane;pentahydrochloride |
InChI |
InChI=1S/5ClH.Sb.3H/h5*1H;;;; |
InChIキー |
QFJJIKGZKLCYFT-UHFFFAOYSA-N |
正規SMILES |
Cl.Cl.Cl.Cl.Cl.[SbH3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


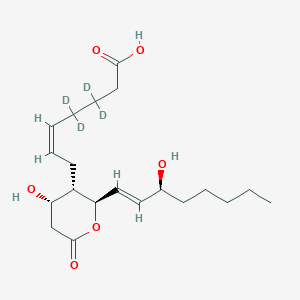
![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B12430456.png)
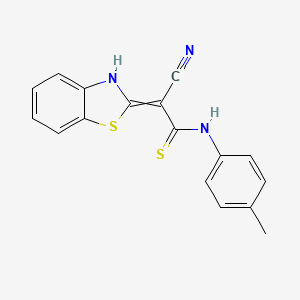
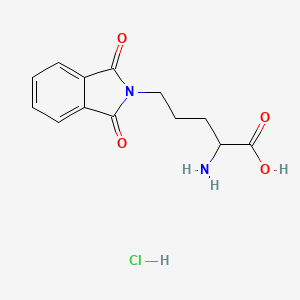

![(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid](/img/structure/B12430498.png)


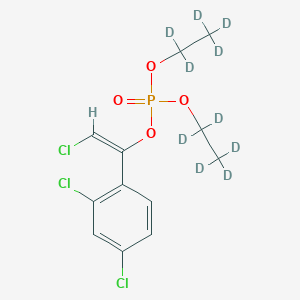
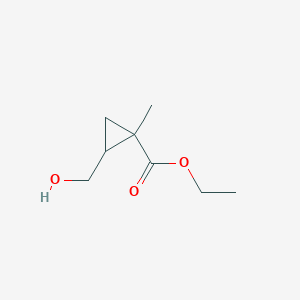

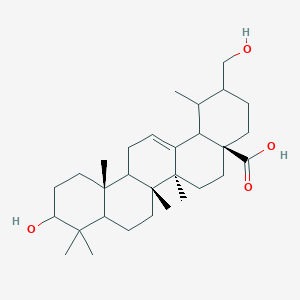
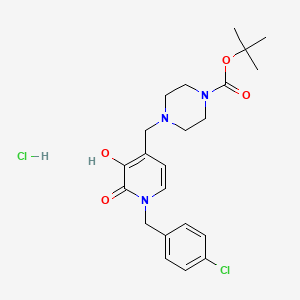
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12430535.png)
